Ethyl 2-isocyanatopropionate Ethyl 2-isocyanatopropionate
Brand Name: Vulcanchem
CAS No.: 13794-28-0
VCID: VC20971087
InChI: InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3
SMILES: CCOC(=O)C(C)N=C=O
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol

Ethyl 2-isocyanatopropionate

CAS No.: 13794-28-0

Cat. No.: VC20971087

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-isocyanatopropionate - 13794-28-0

Specification

CAS No. 13794-28-0
Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
IUPAC Name ethyl 2-isocyanatopropanoate
Standard InChI InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3
Standard InChI Key PFIQRPNWLUAMOF-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)N=C=O
Canonical SMILES CCOC(=O)C(C)N=C=O

Introduction

Chemical Identity and Structure

Ethyl 2-isocyanatopropionate (CAS 13794-28-0) is an aliphatic ester featuring an isocyanate (-NCO) group at the β-position of the propionate backbone. Its molecular formula is C₆H₉NO₃ with a molecular weight of 143.14 g/mol. The structure combines an ethyl ester group and an isocyanate functionality on a propanoic acid backbone, providing unique chemical versatility.

Nomenclature and Identifiers

The compound is known by several synonyms in the scientific literature:

Identifier TypeValue
IUPAC NameEthyl 2-isocyanatopropanoate
CAS Number13794-28-0
Molecular FormulaC₆H₉NO₃
Molecular Weight143.14 g/mol
SMILESCCOC(=O)C(C)N=C=O
InChIInChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3
InChIKeyPFIQRPNWLUAMOF-UHFFFAOYSA-N
European Community (EC) Number677-374-2

Table 1. Chemical identifiers for Ethyl 2-isocyanatopropionate

Common synonyms include ethyl N-(oxomethylene)alaninate, 2-isocyanatopropionic acid ethyl ester, and propanoic acid, 2-isocyanato-, ethyl ester .

Physical and Chemical Properties

Ethyl 2-isocyanatopropionate exhibits specific physical and chemical characteristics that determine its behavior in various applications and reactions.

Physical Properties

The compound exists primarily as a colorless oil that may form white to off-white precipitate under certain conditions . It is sensitive to moisture and requires storage under specific conditions to maintain stability.

PropertyValueReference
Physical StateColorless oil with white to off-white precipitate
Melting Point56.7°C / 160-162°C (different sources report varying values)
Boiling Point68°C at 3mm Hg / 287°C at standard pressure
Density1.087 g/cm³ at 20°C
Refractive Index1.4170
Flash Point92-124°C
Vapor Pressure0.474 Pa at 20°C; 0.906 Pa at 25°C
Log Pow (Partition coefficient)3.18 at 22.5°C

Table 2. Physical properties of Ethyl 2-isocyanatopropionate

Solubility and Stability

The compound demonstrates limited solubility in common organic solvents. It is slightly soluble in chloroform and dichloromethane . Ethyl 2-isocyanatopropionate is hygroscopic and moisture-sensitive, requiring storage under refrigeration and inert atmosphere conditions to maintain stability .

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of Ethyl 2-isocyanatopropionate, with the most common approach involving the reaction of phosgene with ethyl 2-aminopropanoate hydrochloride .

Standard Synthetic Route

The primary synthetic pathway involves the reaction of phosgene (75-44-5) with ethyl 2-aminopropanoate hydrochloride (617-27-6) in toluene . This reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently loses hydrogen chloride to yield the isocyanate product.

This synthesis method was reported in the literature by Lombardino and Gerber in the Journal of Medicinal Chemistry (1964, vol. 7, p. 97-101) .

Chemical Reactivity

The reactivity of Ethyl 2-isocyanatopropionate is primarily governed by its isocyanate functional group, which is highly electrophilic and participates readily in various reactions.

General Reactivity Patterns

The compound demonstrates characteristic reactivity of isocyanates, which includes:

  • High electrophilicity at the carbon atom of the isocyanate group

  • Susceptibility to nucleophilic addition reactions

  • Sensitivity to hydrolysis

  • Ability to participate in polymerization reactions

Specific Reaction Types

Ethyl 2-isocyanatopropionate undergoes several important reaction types that define its utility in chemical synthesis:

4.2.1 Nucleophilic Addition Reactions

The compound readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. These reactions are fundamental to its use in polymer chemistry and pharmaceutical synthesis.

4.2.2 Substitution Reactions

It can undergo substitution reactions where the isocyanate group is replaced by nucleophiles under appropriate conditions.

4.2.3 Hydrolysis

In the presence of water, Ethyl 2-isocyanatopropionate hydrolyzes to form ethyl 2-aminopropanoate and carbon dioxide.

Applications and Uses

Ethyl 2-isocyanatopropionate finds applications across multiple fields, particularly in organic synthesis and pharmaceutical research.

Synthetic Applications

The compound serves as a valuable building block in organic synthesis, particularly for:

  • Preparation of peptidomimetics and complex molecules

  • Polymer synthesis, especially polyurethanes

  • Development of specialized materials with unique properties

Its ability to form urethane and urea linkages makes it particularly useful in creating molecules with specific structural characteristics.

Pharmaceutical and Biological Applications

Research has revealed several potential biological applications for Ethyl 2-isocyanatopropionate and its derivatives:

  • Anti-inflammatory properties through modulation of immune responses via cannabinoid receptor pathways

  • Selective binding to cannabinoid receptors CB1 and CB2, making it useful in studying these receptors and their associated pathways

  • Investigation for potential inhibition of cancer cell growth in cell culture studies

The compound's ability to selectively interact with biological targets makes it a subject of interest in medicinal chemistry research.

Analytical Characterization

Several analytical techniques can be employed to characterize and identify Ethyl 2-isocyanatopropionate.

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